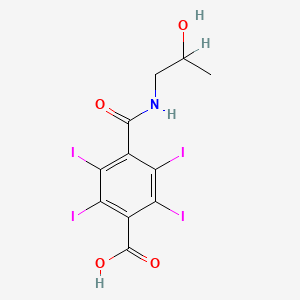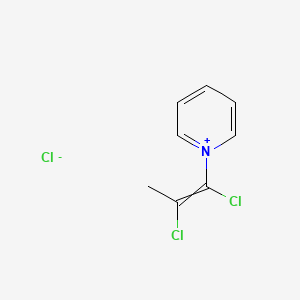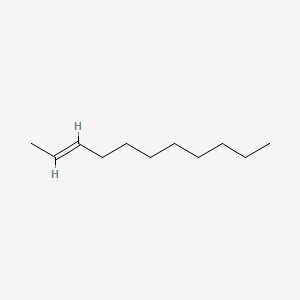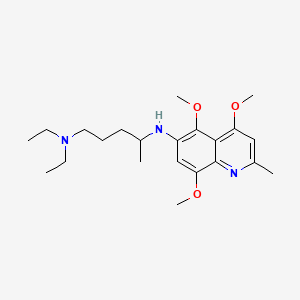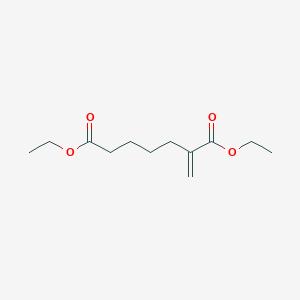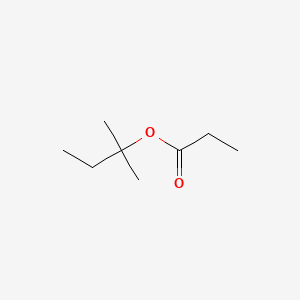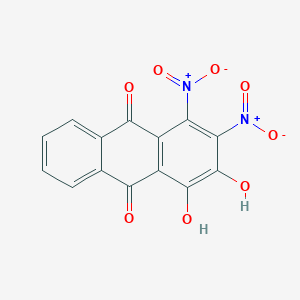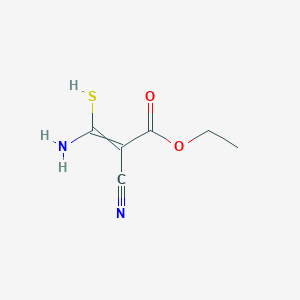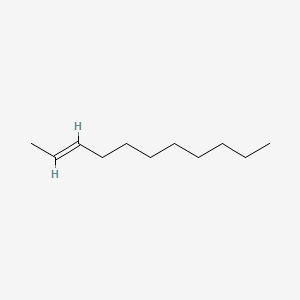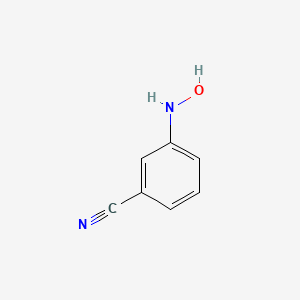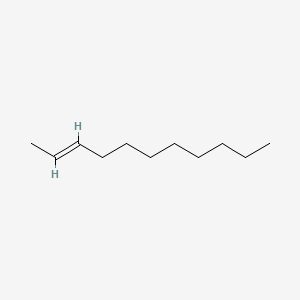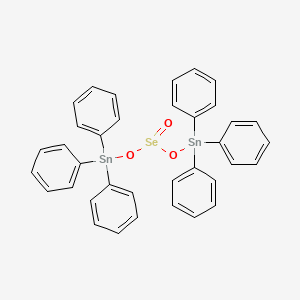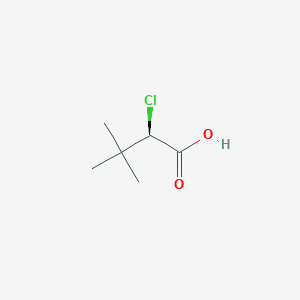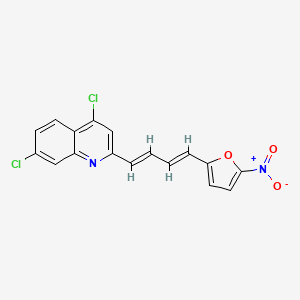
4,7-Dichloro-2-(5-nitro-2-furyl-1,3-butadienyl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,7-Dichloro-2-(5-nitro-2-furyl-1,3-butadienyl)quinoline is a synthetic organic compound that belongs to the class of nitrofurans. These compounds are characterized by the presence of a furan ring bearing a nitro group.
Vorbereitungsmethoden
The synthesis of 4,7-Dichloro-2-(5-nitro-2-furyl-1,3-butadienyl)quinoline involves several steps. One common synthetic route includes the reaction of 4,7-dichloroquinoline with 5-nitro-2-furyl-1,3-butadiene under specific conditions. The reaction typically requires a solvent such as ethanol or methanol and a catalyst to facilitate the process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
4,7-Dichloro-2-(5-nitro-2-furyl-1,3-butadienyl)quinoline undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form different products.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The chlorine atoms can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4,7-Dichloro-2-(5-nitro-2-furyl-1,3-butadienyl)quinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent against various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4,7-Dichloro-2-(5-nitro-2-furyl-1,3-butadienyl)quinoline involves its interaction with specific molecular targets. The nitro group is believed to play a crucial role in its biological activity, potentially targeting proteins and enzymes within cells. The exact pathways and molecular targets are still under investigation, but it is known to affect cellular processes by interacting with key biomolecules .
Vergleich Mit ähnlichen Verbindungen
4,7-Dichloro-2-(5-nitro-2-furyl-1,3-butadienyl)quinoline can be compared with other nitrofuran compounds, such as:
2-[(Chlorobenzyl)thio]-5-(5-nitro-2-furyl)-1,3,4-thiadiazoles: These compounds also contain a nitro group and a furan ring but differ in their overall structure and specific functional groups.
{[5-(5-nitro-2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid: This compound has a similar nitrofuran structure but includes an oxadiazole ring.
The uniqueness of this compound lies in its specific arrangement of functional groups, which contributes to its distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
31432-69-6 |
|---|---|
Molekularformel |
C17H10Cl2N2O3 |
Molekulargewicht |
361.2 g/mol |
IUPAC-Name |
4,7-dichloro-2-[(1E,3E)-4-(5-nitrofuran-2-yl)buta-1,3-dienyl]quinoline |
InChI |
InChI=1S/C17H10Cl2N2O3/c18-11-5-7-14-15(19)10-12(20-16(14)9-11)3-1-2-4-13-6-8-17(24-13)21(22)23/h1-10H/b3-1+,4-2+ |
InChI-Schlüssel |
QXCSJZKIMCWUAD-ZPUQHVIOSA-N |
Isomerische SMILES |
C1=CC2=C(C=C(N=C2C=C1Cl)/C=C/C=C/C3=CC=C(O3)[N+](=O)[O-])Cl |
Kanonische SMILES |
C1=CC2=C(C=C(N=C2C=C1Cl)C=CC=CC3=CC=C(O3)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Oxatetracyclo[3.3.1.0~2,4~.0~6,8~]nonane](/img/structure/B14695994.png)
